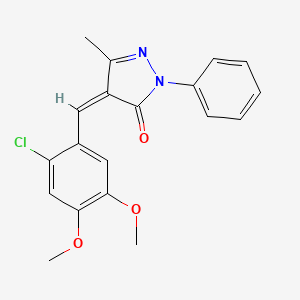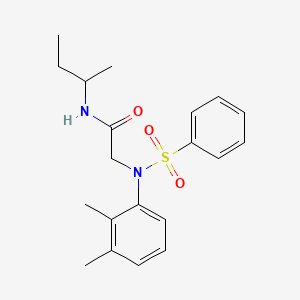![molecular formula C13H21ClN2O3 B3970358 2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride](/img/structure/B3970358.png)
2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride
Descripción general
Descripción
2-[(dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate hydrochloride, commonly known as carbaryl, is a widely used pesticide. It belongs to the carbamate family of pesticides, which are known for their broad-spectrum activity against a variety of pests. Carbaryl is used to control insects in agriculture, forestry, and horticulture, as well as in public health and residential settings.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects and other pests. This leads to the accumulation of acetylcholine in the synapses, which causes overstimulation of the nervous system and ultimately results in paralysis and death of the pest.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a wide range of biochemical and physiological effects on non-target organisms, including mammals, birds, fish, and insects. These effects can include changes in enzyme activity, alterations in neurotransmitter levels, and disruption of reproductive and developmental processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is widely used in laboratory experiments due to its broad-spectrum activity and relatively low toxicity to humans and other mammals. However, its use can be limited by its short half-life, which can make it difficult to maintain consistent levels in experimental systems.
Direcciones Futuras
There are many potential future directions for research on carbaryl and other carbamate pesticides. These include the development of more targeted and environmentally friendly alternatives, the investigation of the long-term effects of exposure to carbamates on human and animal health, and the exploration of the potential for carbamates to be used in novel applications such as drug development or gene editing.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. Research has focused on the mechanism of action of carbaryl, its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Propiedades
IUPAC Name |
[2-[(dimethylamino)methyl]-4-methoxyphenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.ClH/c1-14(2)9-10-8-11(17-5)6-7-12(10)18-13(16)15(3)4;/h6-8H,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLTWVHCFCTQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC)OC(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S*,4R*,6S*)-2-benzyl-6-(4-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3970290.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chloro-4-methylphenoxy)-2-propanol]](/img/structure/B3970295.png)
![6-(3-bromobenzylidene)-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3970297.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3970302.png)
![methyl 2-(methoxymethyl)-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B3970304.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3970307.png)
![4-(9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-nitrobenzoate](/img/structure/B3970308.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)




